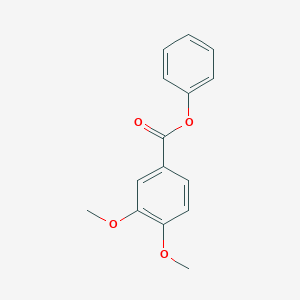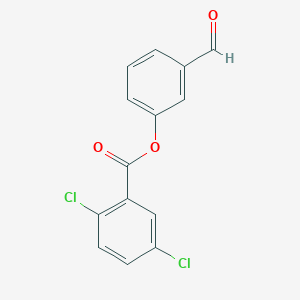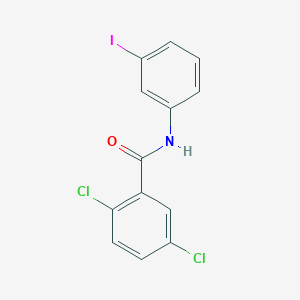
2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a member of the sulfonate family of compounds and is known for its unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate is not fully understood. However, it is believed to act as a nucleophile and react with electrophilic species such as metal ions and enzymes. This reaction leads to the formation of a covalent bond between the compound and the target molecule, resulting in inhibition of the target molecule's activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate in lab experiments include its high reactivity and specificity towards target molecules. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for research on 2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Another direction is to investigate its role in regulating cellular signaling pathways. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its unique properties and potential applications make it an important area of study for future research.
Synthesis Methods
The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate involves the reaction of 2-bromo-4-formyl-6-methoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain the desired compound.
Scientific Research Applications
2-Bromo-4-formyl-6-methoxyphenyl 4-methylbenzenesulfonate has been used in various scientific research studies. It has been used as a reagent in the synthesis of various organic compounds such as heterocyclic compounds and chiral compounds. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, it has been used as a substrate for the preparation of enzyme inhibitors.
properties
Molecular Formula |
C15H13BrO5S |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H13BrO5S/c1-10-3-5-12(6-4-10)22(18,19)21-15-13(16)7-11(9-17)8-14(15)20-2/h3-9H,1-2H3 |
InChI Key |
HIBFCDUGRWVVJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



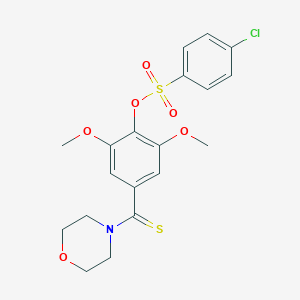
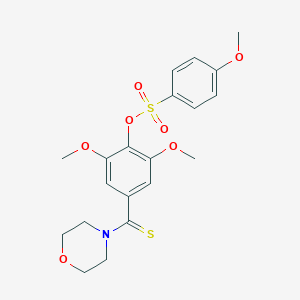
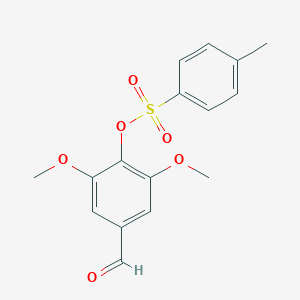

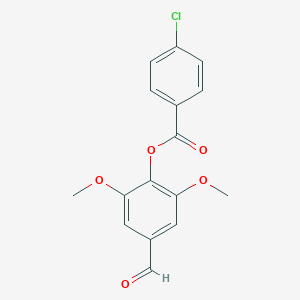
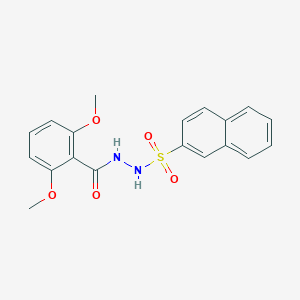
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B306300.png)

